![molecular formula C21H23NO3S B2562951 N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide CAS No. 1795305-52-0](/img/structure/B2562951.png)
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in biological imaging and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine under appropriate conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the xanthene core.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging due to its fluorescent properties, aiding in the visualization of cellular structures and processes.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide is primarily based on its fluorescent properties. The xanthene core can absorb light at specific wavelengths and emit fluorescence, making it useful for imaging and detection purposes. The compound may interact with specific molecular targets, such as proteins or nucleic acids, allowing for targeted imaging and analysis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxanylthio)ethyl]-2-phenylbutanamide
- 4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity in imaging and detection.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-21(22-11-14-26-15-9-12-24-13-10-15)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-8,15,20H,9-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNUUZSRLMZMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2562868.png)
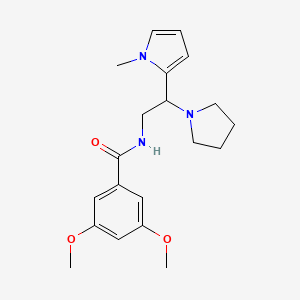
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)
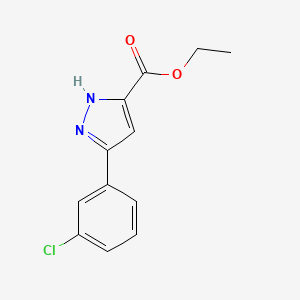

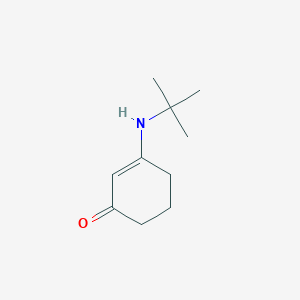
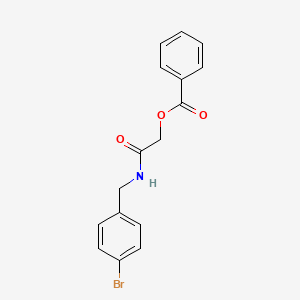
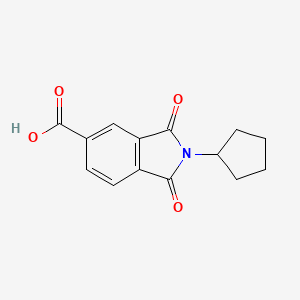
![3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2562879.png)
![N-(4-CHLOROBENZYL)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE](/img/structure/B2562882.png)
![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2562884.png)
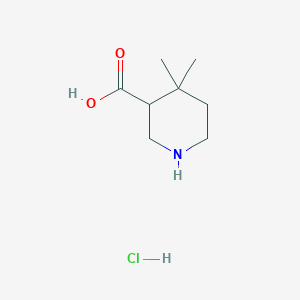
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)
